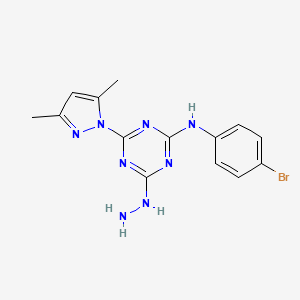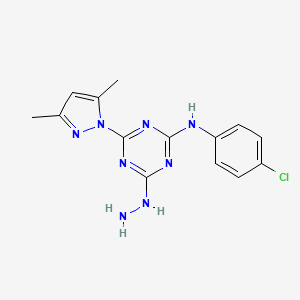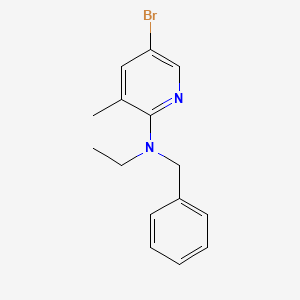
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine
Vue d'ensemble
Description
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine is a chemical compound with the molecular formula C15H17BrN2 and a molecular weight of 305.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine, benzyl, ethyl, and methyl groups. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mécanisme D'action
Target of Action
Similar compounds often target proteins or enzymes involved in critical cellular processes .
Mode of Action
The mode of action of N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine involves a free radical reaction . In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to continue the reaction .
Biochemical Pathways
The free radical reaction it undergoes may influence various biochemical processes .
Result of Action
The compound’s free radical reaction could potentially lead to changes in cellular processes .
Méthodes De Préparation
The synthesis of N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine typically involves multiple steps:
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl halides.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide.
Analyse Des Réactions Chimiques
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine can be compared with other similar compounds such as:
- N-benzyl-5-bromo-N-methylpyridin-2-amine
- N-benzyl-5-bromo-N-ethylpyridin-2-amine
- N-benzyl-5-bromo-N-ethyl-3-pyridinamine
These compounds share structural similarities but differ in the substitution patterns on the pyridine ring, which can lead to differences in their chemical reactivity and biological activities .
Propriétés
IUPAC Name |
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-12(2)9-14(16)10-17-15/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATHMNPPEINRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


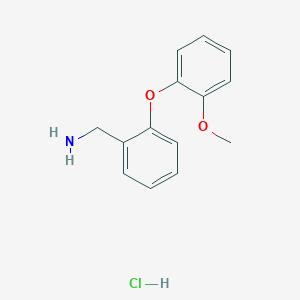
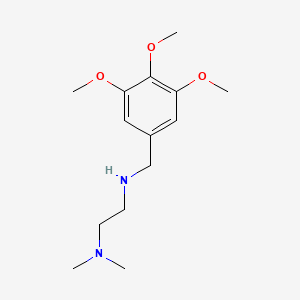
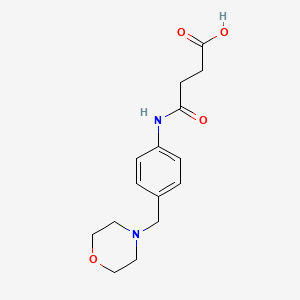
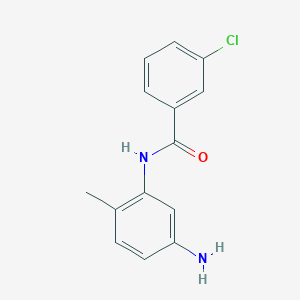
![1-[(4-Nitrophenyl)acetyl]piperidine](/img/structure/B3023172.png)

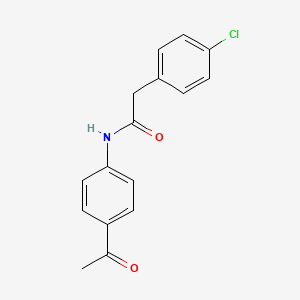
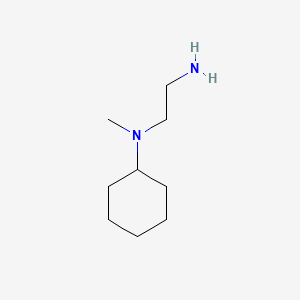
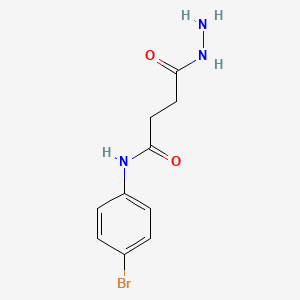
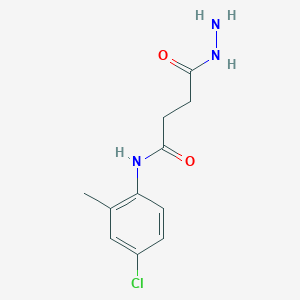
![N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B3023182.png)
![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3023183.png)
